3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate
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Overview
Description
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is an organic compound with the molecular formula C23H40N2O2. It is a complex molecule containing aromatic and aliphatic amine groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate typically involves the esterification of 4-(diethylaminomethyl)benzoic acid with 3-(dibutylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its local anesthetic properties similar to benzocaine.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is similar to that of other local anesthetics. It decreases the excitability of nerve cells by reducing the entry of sodium ions (Na+) during the action potential. This interaction occurs at the voltage-sensitive sodium channels, raising the threshold for channel opening and blocking Na+ conductance .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Ethyl 4-aminobenzoate.
Procaine: 2-(diethylamino)ethyl 4-aminobenzoate.
Butacaine: 3-(dibutylamino)propyl 4-aminobenzoate.
Uniqueness
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is unique due to its dual amine functionality, which enhances its reactivity and versatility in various chemical reactions. Its structure allows for multiple substitution and modification possibilities, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
78329-96-1 |
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Molecular Formula |
C23H40N2O2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate |
InChI |
InChI=1S/C23H40N2O2/c1-5-9-16-25(17-10-6-2)18-11-19-27-23(26)22-14-12-21(13-15-22)20-24(7-3)8-4/h12-15H,5-11,16-20H2,1-4H3 |
InChI Key |
ASUQYYGSMJTBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)CN(CC)CC |
Origin of Product |
United States |
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